molecular formula C18H21NO2 B11975599 4-tert-butyl-N-(2-methoxyphenyl)benzamide CAS No. 129488-43-3

4-tert-butyl-N-(2-methoxyphenyl)benzamide

Cat. No.: B11975599
CAS No.: 129488-43-3
M. Wt: 283.4 g/mol
InChI Key: UKBCLRHOKUDYEY-UHFFFAOYSA-N
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Description

Significance of the N-Arylbenzamide Motif in Contemporary Chemical and Biological Research

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to form key interactions with biological targets. The amide bond is a stable, planar unit that can participate in hydrogen bonding, a fundamental interaction in protein-ligand recognition. The two aryl rings attached to the amide group provide a versatile platform for introducing a wide range of substituents, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize target binding and pharmacokinetic characteristics.

This structural motif is a cornerstone in the development of various therapeutic agents. For instance, N-arylbenzamide derivatives have been extensively investigated as kinase inhibitors. One notable example is in the discovery of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. nih.gov Research has shown that specific substitution patterns on the N-arylbenzamide framework can lead to compounds with high efficacy and the ability to penetrate the central nervous system. nih.gov

Furthermore, the N-arylbenzamide scaffold has been instrumental in the design of inhibitors for other critical cellular targets. Studies have demonstrated its utility in developing antagonists for STAT3 (Signal Transducer and Activator of Transcription 3) dimerization, a key process in cancer cell survival and proliferation. uni.lubldpharm.com The adaptability of the N-arylbenzamide core allows it to mimic key binding interactions, such as those involving phosphotyrosine residues, which are crucial in many signaling pathways. uni.lubldpharm.com

Academic Relevance of 4-tert-butyl-N-(2-methoxyphenyl)benzamide as a Representative Benzamide (B126) Derivative

While extensive, peer-reviewed studies on the specific biological activities of this compound are not widely available in public literature, its academic relevance is established by its availability as a research chemical. evitachem.com Chemical suppliers provide this compound to the scientific community for early-stage discovery research, indicating its potential as a building block or a tool compound for investigating new biological hypotheses. evitachem.com

Basic physicochemical properties of this compound, as predicted in chemical databases, provide a starting point for its scientific exploration.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC18H21NO2 uni.lu
Molecular Weight283.36 g/mol uni.lu
Predicted XlogP4.4 uni.lu
Predicted Monoisotopic Mass283.15723 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129488-43-3

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C18H21NO2/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)21-4/h5-12H,1-4H3,(H,19,20)

InChI Key

UKBCLRHOKUDYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Arylbenzamides

Established Synthetic Pathways for N-Arylbenzamide Scaffolds

The construction of N-arylbenzamides, such as 4-tert-butyl-N-(2-methoxyphenyl)benzamide, relies on a robust set of synthetic reactions designed to efficiently create the characteristic amide bond between an aromatic amine and a benzoic acid derivative.

Amide Bond Formation Strategies

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic chemistry. researchgate.net The traditional and most direct method involves the condensation of a carboxylic acid with an amine. However, this reaction is often slow and requires high temperatures, making it unsuitable for complex molecules with sensitive functional groups.

To overcome these limitations, chemists typically activate the carboxylic acid component. A common strategy is the conversion of the carboxylic acid (e.g., 4-tert-butylbenzoic acid) into a more reactive derivative, such as an acyl chloride, acid anhydride, or ester. The resulting activated species is then readily attacked by the nucleophilic amine (e.g., 2-methoxyaniline) to form the amide bond.

Modern advancements have introduced a plethora of coupling reagents that facilitate amide bond formation under milder conditions, improving reaction efficiency and selectivity. numberanalytics.com These reagents work by activating the carboxylic acid in situ, generating a highly reactive intermediate that is then intercepted by the amine. numberanalytics.com Furthermore, enzyme-catalyzed methods using lipases or proteases are emerging as highly selective and sustainable alternatives for creating amide bonds under mild, environmentally friendly conditions. numberanalytics.comnih.gov

Reductive Amination Approaches for Amine Precursor Synthesis

Reductive amination is a cornerstone method for synthesizing primary, secondary, and tertiary amines, which are key precursors in N-arylbenzamide synthesis. arkat-usa.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to first form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com For the synthesis of the precursor 2-methoxyaniline, a related process would involve the reduction of a nitro group on an aniline (B41778) derivative.

A significant advantage of reductive amination is the ability to perform it as a one-pot reaction, where the carbonyl compound, amine, and a selective reducing agent are combined in a single step. arkat-usa.org The choice of reducing agent is critical; it must be capable of reducing the iminium ion intermediate faster than the initial carbonyl group. arkat-usa.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently employed because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine. youtube.com

Buchwald-Hartwig Cross-Coupling Reactions in Benzamide (B126) Synthesis

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, including N-arylbenzamides, by providing a highly versatile and efficient method for forming carbon-nitrogen (C-N) bonds. numberanalytics.comyoutube.com This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or pseudohalide (like a triflate). numberanalytics.comyoutube.com

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex. numberanalytics.comyoutube.com

Ligand Exchange/Amide Formation : A base deprotonates the amine, which then coordinates to the palladium center, displacing the halide. numberanalytics.comyoutube.com

Reductive Elimination : The N-aryl bond is formed as the desired product is released, regenerating the palladium(0) catalyst, which can then re-enter the cycle. numberanalytics.comyoutube.com

The success of this reaction is heavily dependent on the choice of phosphine (B1218219) ligands complexed to the palladium catalyst. The research group of Stephen Buchwald developed a series of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that significantly enhance catalyst stability and reaction efficiency, broadening the scope of applicable substrates. youtube.com This method is particularly valuable for coupling amides directly, a process known as Buchwald-Hartwig amidation, which has become a powerful tool for constructing complex molecules. syr.edu

Specific Reaction Conditions and Reagent Selection for Benzamide Formation

The synthesis of a specific compound like this compound involves the careful selection of reagents and reaction conditions. A standard laboratory approach would be the acylation of 2-methoxyaniline with 4-tert-butylbenzoyl chloride.

The reaction is typically performed by dissolving the amine in a suitable aprotic solvent, such as methylene (B1212753) chloride. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. The acyl chloride, dissolved in the same solvent, is then added slowly, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. prepchem.com After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. prepchem.com

Below is a table summarizing the typical reagents and their functions in this synthetic approach.

ReagentChemical NameRoleTypical Conditions/Notes
Amine Precursor2-MethoxyanilineNucleophileThe nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
Acylating Agent4-tert-butylbenzoyl chlorideElectrophileA highly reactive carboxylic acid derivative. Prepared from 4-tert-butylbenzoic acid.
SolventMethylene Chloride (CH₂Cl₂)Reaction MediumAprotic and unreactive towards the reagents. Dissolves both reactants.
BaseTriethylamine (Et₃N) or PyridineAcid ScavengerNeutralizes the HCl generated, preventing protonation of the starting amine.
Temperature0 °C to Room TemperatureReaction ControlInitial cooling helps manage the exothermic nature of the reaction. prepchem.com

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use safer chemicals. jocpr.com For benzamide synthesis, these principles encourage the development of more sustainable and efficient processes.

Atom Economy Maximization in Synthetic Routes

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comprimescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

A higher atom economy signifies a more efficient and "greener" reaction, as it indicates less waste is generated in the form of byproducts. rsc.org Synthetic strategies for N-arylbenzamides can be compared based on this metric. For instance, addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. jocpr.com

The table below provides a theoretical comparison of atom economy for different reaction types that could be used in synthesis.

Reaction TypeGeneric EquationAtom EconomyNotes
Addition ReactionA + B → C100%All atoms from reactants A and B are incorporated into product C. This is the ideal for green chemistry. jocpr.com
Substitution (e.g., Acyl Chloride)RCOCl + R'NH₂ → RCONHR' + HCl<100%Generates a stoichiometric byproduct (HCl), which is considered waste in the calculation, lowering the atom economy.
Wittig ReactionR₃P=CHR' + R"₂C=O → R"₂C=CHR' + R₃P=OLowA classic example of a reaction with poor atom economy due to the formation of a high molecular weight byproduct (triphenylphosphine oxide). rsc.org
Catalytic HydrogenationSubstrate + H₂ --(Catalyst)--> Product100%Considered highly atom-economical as hydrogen atoms are fully incorporated. primescholars.com

By prioritizing catalytic routes and addition-type reactions, chemists can design synthetic pathways to this compound and other benzamides that are not only effective but also align with the principles of sustainability and waste reduction.

Application of Environmentally Benign Solvents and Alternative Reaction Media (e.g., Aqueous Systems)

Alternative solvents that have been explored for amide bond formation include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govnih.gov These solvents are often more sustainable and have a better safety profile. nih.govnih.gov For instance, CPME has been successfully used as a solvent for the enzymatic synthesis of various amides, offering high conversions and yields without the need for extensive purification. nih.gov Water is another ideal green solvent, although its use in amide synthesis can be challenging due to the potential for hydrolysis of reactants and products. uomustansiriyah.edu.iq However, strategies such as the use of surfactant-aided catalysis or performing reactions at elevated temperatures can facilitate amide formation in aqueous media.

Green SolventKey AdvantagesApplicability to N-Arylbenzamide Synthesis
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, higher boiling point than THF, good for organometallic reactions. nih.govA suitable replacement for traditional ether solvents in the synthesis of N-arylbenzamides. nih.gov
Cyclopentyl methyl ether (CPME)Low peroxide formation, hydrophobic, high boiling point, easily recoverable. nih.govDemonstrated to be effective for enzymatic and other amide synthesis, suggesting its potential for the synthesis of the target compound. nih.gov
WaterAbundant, non-toxic, non-flammable. uomustansiriyah.edu.iqChallenging due to hydrolysis, but can be used with appropriate catalytic systems or under specific conditions. uomustansiriyah.edu.iq
p-CymeneBio-derived, high boiling point. nih.govA potential substitute for toluene (B28343) in direct amidation reactions. nih.gov

Catalysis and Reagent Efficiency in Amide Synthesis

The direct amidation of carboxylic acids with amines is a highly atom-economical process, but it is often thermodynamically unfavorable and requires high temperatures. Catalytic methods have been developed to overcome these limitations. researchgate.netmasterorganicchemistry.com For the synthesis of N-arylbenzamides, common catalytic systems involve the use of boronic acids, which can facilitate the reaction under milder conditions. masterorganicchemistry.com

Titanium-based catalysts, such as titanium(IV) fluoride (B91410) (TiF4), have also been shown to be effective for the direct amidation of carboxylic acids. libretexts.org These catalysts are often used in small quantities (5-10 mol%) and can promote the reaction between a variety of carboxylic acids and amines, including those with functional groups that might be sensitive to other reagents. libretexts.org

The efficiency of amide synthesis can also be enhanced through the use of coupling reagents that activate the carboxylic acid. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for this purpose. nih.gov While effective, these reagents are used in stoichiometric amounts and generate byproducts that need to be removed from the reaction mixture. nih.gov

Catalyst/ReagentReaction TypeKey Features
Boronic AcidsDirect AmidationCatalytic amounts, milder reaction conditions compared to uncatalyzed reactions. masterorganicchemistry.com
Titanium(IV) Fluoride (TiF4)Direct AmidationLow catalyst loading (5-10 mol%), effective for a broad range of substrates. libretexts.org
EDCI/HOBtCoupling ReactionHigh yields, but used in stoichiometric amounts, generating byproducts. nih.gov
Enzymes (e.g., Lipases)Biocatalytic AmidationHigh selectivity, mild conditions, environmentally friendly. uni.lu

Minimization of Derivatization and Protecting Group Strategies

Modern synthetic strategies aim to minimize or eliminate the need for protecting groups. chemrxiv.org This can be achieved by developing highly selective reactions that target a specific functional group in the presence of others. For amide synthesis, the direct coupling of a carboxylic acid (4-tert-butylbenzoic acid) and an amine (2-methoxyaniline) without the need for protecting the amine is the most desirable approach. This can often be accomplished by carefully choosing the coupling reagent and reaction conditions. For instance, the use of milder coupling agents or catalytic methods can often circumvent the need for amine protection. masterorganicchemistry.comchemrxiv.org

Chemical Reactivity and Mechanistic Aspects of Benzamide Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the amide linkage, the tert-butylated phenyl ring, and the methoxy-substituted N-phenyl ring.

Nucleophilic Substitution Reactions of the Benzamide Moiety

The core reaction of the benzamide moiety is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. bldpharm.com This reaction proceeds through a tetrahedral intermediate, followed by the departure of the leaving group. bldpharm.com In the case of this compound, the N-(2-methoxyphenyl)amino group would be the leaving group in a hypothetical nucleophilic acyl substitution.

The feasibility of such a reaction depends on the relative basicity of the incoming nucleophile and the leaving group. bldpharm.com Generally, for a nucleophilic acyl substitution to be favorable, the incoming nucleophile must be a stronger base than the leaving group. bldpharm.com The N-(2-methoxyphenyl)amide anion is a relatively strong base, making direct displacement by many common nucleophiles challenging under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, substitution at the acyl carbon can occur. The presence of the bulky tert-butyl group on the benzoyl ring and the ortho-methoxy group on the N-phenyl ring may sterically hinder the approach of the nucleophile to the carbonyl carbon.

Hydrolytic Stability and Degradation Pathways of the Amide Bond

The amide bond in benzamides is generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions, typically with heating. researchgate.net The mechanism of hydrolysis differs depending on the pH.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of a water molecule. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amine leaving group.

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on both the benzoyl and the N-aryl rings. For this compound, the electron-donating tert-butyl group may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down hydrolysis. The ortho-methoxy group on the N-phenyl ring can also influence the reaction rate through steric hindrance and electronic effects.

Oxidation and Reduction Phenomena Affecting Benzamide Structure

The structure of this compound contains several sites that could be susceptible to oxidation or reduction. The tert-butyl group is generally resistant to oxidation due to the absence of benzylic protons. libretexts.orglibretexts.org However, the aromatic rings themselves can be oxidized under harsh conditions, although this is not a common transformation.

More relevant is the potential oxidation at the methoxy (B1213986) group or the N-H bond, although specific studies on the target compound are not available. The amide bond itself can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into N-(2-methoxyphenyl)-4-tert-butylbenzylamine.

One-Pot Conversion Methodologies for Related Benzamide Derivatives

A variety of one-pot methods have been developed for the synthesis of N-arylbenzamides, starting from diverse and readily available precursors. These methods often employ catalytic systems to achieve high yields and selectivity.

One prominent approach is the reductive amidation of nitroarenes . This strategy combines the reduction of a nitro group to an amine with a subsequent acylation in a single pot. For instance, a direct reductive amidation of nitroarenes with carboxylic acids has been achieved using cobalt(II) phthalocyanine (B1677752) as a catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as a mild reducing agent. This method demonstrates broad functional group tolerance, accommodating groups like esters, nitriles, and halogens. nih.gov Similarly, iridium-catalyzed transfer hydrogenation allows for the one-pot reductive amination of carbonyl compounds with nitro compounds. orientjchem.org Photocatalytic methods have also emerged, enabling the direct reductive amidation of nitroarenes with benzoylformic acids under visible light irradiation, offering a green and efficient pathway to amides. broadinstitute.orgnih.gov Another approach involves the use of a Ni/NiO composite as a heterogeneous catalyst for the reductive amination of carbonyl compounds with nitroarenes using hydrogen gas. wikipedia.org These methods provide a direct route to N-arylbenzamides from inexpensive nitro compounds, bypassing the need to isolate the intermediate amine.

Another significant one-pot strategy involves the use of solid acid catalysts . For example, sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of benzamide derivatives. In a typical procedure, an aminobenzamide is reacted with various aromatic benzoyl chlorides under solvent-free conditions at elevated temperatures. The catalyst facilitates the reaction by activating the carbonyl group of the benzoyl chloride towards nucleophilic attack by the amine. While the reported examples primarily focus on the synthesis of quinazolinones from 2-aminobenzamide, the initial formation of a benzamide intermediate is a key step, suggesting the potential applicability of this method for the synthesis of other N-arylbenzamides from different aniline derivatives.

Multicomponent reactions (MCRs) offer another powerful avenue for the one-pot synthesis of complex molecules from simple starting materials. The Ugi four-component reaction (U-4CR) is a prime example, involving the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov The versatility of the Ugi reaction allows for the creation of a wide range of structurally diverse amides. nih.gov A related MCR is the Passerini three-component reaction , which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. These reactions are highly atom-economical and can be performed under mild conditions.

The following tables summarize representative examples from the literature for some of these one-pot methodologies. While the direct synthesis of this compound is not explicitly detailed, the data provides insight into the scope and efficiency of these methods with structurally related substrates.

Table 1: Reductive Amidation of Nitroarenes with Carboxylic Acids

EntryNitroareneCarboxylic AcidCatalyst SystemProductYield (%)Reference
1NitrobenzeneBenzoic AcidCobalt(II) Phthalocyanine / PMHSN-Phenylbenzamide92 nih.gov
24-ChloronitrobenzenePhenylacetic AcidCobalt(II) Phthalocyanine / PMHSN-(4-Chlorophenyl)-2-phenylacetamide85 nih.gov
34-MethylnitrobenzeneBenzoic AcidFlavin (Photocatalyst)N-(p-Tolyl)benzamide88 broadinstitute.org
4Nitrobenzene4-Methoxybenzoic AcidCobalt(II) Phthalocyanine / PMHS4-Methoxy-N-phenylbenzamide90 nih.gov

Table 2: SBA-Pr-SO3H Catalyzed Synthesis of Benzamide Derivatives

EntryAmineBenzoyl ChlorideConditionsProductYield (%)Reference
12-AminobenzamideBenzoyl Chloride130 °C, 20 minN-(2-Carbamoylphenyl)benzamide95
22-Aminobenzamide4-Chlorobenzoyl Chloride130 °C, 25 min4-Chloro-N-(2-carbamoylphenyl)benzamide92
32-Aminobenzamide4-Methylbenzoyl Chloride130 °C, 30 min4-Methyl-N-(2-carbamoylphenyl)benzamide93
42-Aminobenzamide4-Nitrobenzoyl Chloride130 °C, 20 minN-(2-Carbamoylphenyl)-4-nitrobenzamide96

These one-pot methodologies represent significant advancements in the synthesis of N-arylbenzamides, offering efficient, versatile, and often more environmentally benign routes compared to traditional multi-step syntheses. The broad substrate scope and functional group tolerance of many of these methods suggest their potential applicability for the synthesis of a wide array of benzamide derivatives, including the specifically named this compound. Further research to explore the application of these methods to substrates bearing tert-butyl and methoxyphenyl functionalities would be a valuable endeavor in expanding the synthetic toolkit for this important class of compounds.

Advanced Spectroscopic and Structural Elucidation of Benzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds like 4-tert-butyl-N-(2-methoxyphenyl)benzamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to identify the different types of hydrogen and carbon atoms in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be characterized by distinct signals corresponding to the protons of the tert-butyl group, the two aromatic rings, the amide N-H proton, and the methoxy (B1213986) group.

tert-Butyl Protons: A sharp singlet, integrating to 9 protons, would appear in the upfield region (typically around 1.3 ppm) due to the shielding effect of the electron-donating alkyl group.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the downfield region (approximately 6.8-8.0 ppm). The splitting patterns (doublets, triplets, or multiplets) would depend on the coupling between adjacent protons, providing information about their relative positions.

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the range of 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

Methoxy Protons (O-CH₃): A singlet integrating to 3 protons would be observed, typically around 3.9 ppm.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (around 35 ppm) and another for the three equivalent methyl carbons (around 31 ppm).

Aromatic Carbons: A series of signals in the 110-150 ppm range would correspond to the carbons of the two benzene rings. The specific chemical shifts would be influenced by the substituents on each ring.

Carbonyl Carbon (C=O): The amide carbonyl carbon would appear as a single peak in the highly deshielded region, typically between 165 and 170 ppm.

Methoxy Carbon (O-CH₃): A signal for the methoxy carbon is expected around 55-56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)₃~1.3 (s, 9H)~31.2
tert-Butyl Quaternary C-~35.1
Methoxy (OCH₃)~3.9 (s, 3H)~55.9
Aromatic CH~6.8 - 8.0 (m)~110 - 135
Aromatic C-N-~125
Aromatic C-O-~148
Aromatic C-C=O-~130
Aromatic C-C(CH₃)₃-~155
Amide NH~8.5 (br s, 1H)-
Carbonyl C=O-~166

Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, br s = broad singlet, m = multiplet.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the amide N-H proton and the carbonyl carbon, as well as between the tert-butyl protons and the carbons of their attached benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Analysis of Characteristic Functional Group Vibrations

N-H Stretch: A prominent band in the FT-IR spectrum between 3300 and 3500 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and methoxy groups) are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band, typically between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration. This is one of the most diagnostic peaks for an amide.

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1510-1550 cm⁻¹.

C-O Stretch: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band in the region of 1230-1270 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Carbonyl C=OStretch (Amide I)1630 - 1680
Amide N-HBend (Amide II)1510 - 1550
Aryl C-OStretch1230 - 1270

Elucidation of Intermolecular Interactions and Hydrogen Bonding Signatures

The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl C=O of another can cause a broadening and a shift to lower wavenumbers for both the N-H and C=O bands compared to their positions in a dilute, non-polar solvent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₈H₂₁NO₂), the exact monoisotopic mass is 283.1572 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 283. Key fragmentation pathways for benzamides typically involve cleavage of the amide bond. Expected major fragments would include:

The benzoyl cation (m/z 147): Formed by cleavage of the C-N bond, corresponding to [C₆H₄C(CH₃)₃CO]⁺.

A fragment at m/z 132: Representing the tert-butylbenzoyl group minus a methyl group.

The 2-methoxyphenylaminyl fragment (m/z 123): Corresponding to [HNC₆H₄OCH₃]⁺.

A fragment at m/z 57: A characteristic peak for the tert-butyl cation [C(CH₃)₃]⁺.

Table 3: Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio) Predicted Ion Adduct/Fragment
284.1645[M+H]⁺Adduct
306.1465[M+Na]⁺Adduct
283.1572[M]⁺˙Molecular Ion
147[C₁₁H₁₅O]⁺Fragment
123[C₇H₈NO]⁺Fragment
57[C₄H₉]⁺Fragment

Predicted data sourced from public chemical databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₈H₂₁NO₂, the theoretical monoisotopic mass is calculated to be 283.15723 Da. uni.lu Experimental HRMS analysis provides data that can be compared against this theoretical value to confirm the compound's identity and purity.

The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high accuracy. Various ionization methods can be employed, leading to the formation of different adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts, providing another layer of structural confirmation.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺284.16451167.7
[M+Na]⁺306.14645174.1
[M-H]⁻282.14995174.6
[M+NH₄]⁺301.19105183.4
[M+K]⁺322.12039170.9
[M]⁺283.15668169.2
[M]⁻283.15778169.2

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and torsion angles, which define the molecule's geometry and conformational preferences in the solid state.

Crystal Packing and Supramolecular Interactions in Benzamide (B126) Crystals

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. These supramolecular interactions are crucial in stabilizing the crystal lattice. In benzamide-containing structures, hydrogen bonding is a predominant interaction. mdpi.comnih.gov Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and, in the case of this compound, the methoxy oxygen, can act as hydrogen bond acceptors. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.chuomustansiriyah.edu.iq The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. uzh.ch The wavelength at which maximum absorption occurs (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. uomustansiriyah.edu.iq

For this compound, the chromophoric system includes the two phenyl rings and the benzamide functional group. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq The conjugation between the phenyl rings and the amide group influences the energy of these transitions and, consequently, the λmax values. The presence of substituents like the tert-butyl and methoxy groups can also cause shifts in the absorption maxima.

The intensity of the absorption is related to the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. A typical UV-Vis spectrum plots absorbance against wavelength, revealing one or more absorption bands, each corresponding to a specific electronic transition. uzh.ch

Computational and Theoretical Chemistry Investigations of Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For benzamide (B126) derivatives, DFT is extensively used to determine the most stable three-dimensional conformation through geometry optimization. This process finds the minimum energy structure on the potential energy surface. Studies on related biphenyl (B1667301) structures have successfully used DFT methods, such as B3LYP, to optimize molecular geometries, which were then compared with experimental data from X-ray diffraction to validate the computational approach. nih.goveurjchem.com

Once the geometry is optimized, DFT is used to investigate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. eurjchem.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. eurjchem.com

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and reactions with biological macromolecules.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzamide System Note: This table is a representative example of data obtained for similar molecular systems, as specific published data for 4-tert-butyl-N-(2-methoxyphenyl)benzamide is not available.

Parameter Value Significance
Total Energy Varies (e.g., in Hartrees) Represents the total electronic energy of the molecule in its optimized state.
HOMO Energy (e.g., -6.5 eV) Indicates the electron-donating capability of the molecule.
LUMO Energy (e.g., -2.5 eV) Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (e.g., 4.0 eV) Relates to the chemical reactivity and stability of the molecule. eurjchem.com

Alongside DFT, traditional ab initio methods like Hartree-Fock (HF) are often employed. eurjchem.com HF calculations, while typically less accurate than DFT for electron correlation effects, provide a valuable baseline and are often used in comparative studies. eurjchem.comnih.gov Comparing results from HF and various DFT functionals allows researchers to assess the reliability of their computational models. nih.gov For complex systems, these methods confirm structural parameters and electronic properties.

Semiempirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for very large molecules or high-throughput screening, though they are less commonly used for detailed analysis of single compounds like this compound.

Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret a calculated wavefunction in terms of localized chemical bonds and lone pairs. wisc.edu It provides a detailed picture of the Lewis-like structure of a molecule, including charge transfer and hyperconjugative interactions. researchgate.net

For a molecule like this compound, NBO analysis can quantify the delocalization of electrons between the phenyl rings and the central amide linkage. This is achieved by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger electronic delocalization. These interactions are critical for understanding the molecule's conformational stability and electronic properties. researchgate.net

Table 2: Representative NBO Analysis Data for Intramolecular Interactions Note: This table presents a hypothetical E(2) analysis for the specified compound to illustrate the insights gained from NBO calculations.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (O) of C=O σ*(N-Caryl) ~5-10 Resonance stabilization
LP (N) of Amide π*(C=O) ~40-60 Amide resonance
π (C=C) of Phenyl π*(C=C) of Phenyl ~15-25 π-system conjugation

Quantum chemical calculations are highly effective at predicting spectroscopic data. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These predicted frequencies and their corresponding intensities generate a theoretical infrared (IR) spectrum. Comparing this spectrum with experimental IR data helps to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Calculated ¹H and ¹³C NMR chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra. This aids in the structural elucidation of complex molecules and the assignment of ambiguous peaks. rsc.org

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its environment, particularly with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is central to drug discovery and development. For a compound like this compound, docking studies can be used to hypothesize its potential biological targets and binding modes.

The process involves placing the 3D structure of the ligand into the binding site of a protein (whose structure is often obtained from the Protein Data Bank, PDB). A scoring function then evaluates thousands of possible poses, estimating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). rasayanjournal.co.in The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. sci-hub.ru Studies on similar benzamide and biphenyl derivatives have used molecular docking to identify potential inhibitors for targets involved in cancer and HIV. eurjchem.comrasayanjournal.co.insci-hub.runih.gov

Table 3: Illustrative Molecular Docking Results for a Benzamide Ligand Note: This table is a representative example, as a specific docking study for this compound against a defined target is not available in the cited literature.

Protein Target (PDB ID) Binding Energy (kcal/mol) Interacting Residues Type of Interaction
e.g., Tyrosine Kinase (2HYY) -8.5 LEU-298, VAL-315 Hydrophobic (t-Butyl group)
GLU-345 Hydrogen Bond (Amide N-H)
PHE-432 π-π Stacking (Phenyl ring)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govacs.org For a molecule like this compound, MD simulations provide a detailed picture of its conformational landscape—the various spatial arrangements the molecule can adopt through bond rotations. tandfonline.com The simulation solves Newton's equations of motion for a system of interacting atoms, yielding a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological target. acs.orgtandfonline.com

The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds:

The amide bond (C-N) between the benzoyl group and the nitrogen atom.

The C-C bond connecting the tert-butyl group to its phenyl ring.

The C-N bond linking the nitrogen to the 2-methoxyphenyl ring.

The C-O bond of the methoxy (B1213986) group.

By simulating these movements over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. tandfonline.com

When studying binding dynamics, the compound is placed in the active site of a target protein (e.g., an enzyme or receptor), and the simulation is run to observe the stability of the interaction. Key metrics analyzed from the MD trajectory include Root Mean Square Deviation (RMSD) to assess the stability of the compound in the binding pocket and Root Mean Square Fluctuation (RMSF) to identify which parts of the protein and ligand are most mobile. tandfonline.com These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex, guiding the design of more potent inhibitors. acs.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

Selection and Calculation of Electronic, Steric, and Topological Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For a compound like this compound, these descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for modeling electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those used in CoMFA. The bulky tert-butyl group would significantly influence these descriptors.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Kier & Hall connectivity indices and the Wiener index.

A hypothetical table of calculated descriptors for the target compound is presented below.

| Hydrophobicity | LogP (octanol-water partition coefficient) | ~4.4 | Measures the lipophilicity of the compound. |

Development of Predictive Models (e.g., Multiple Linear Regression, Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

Once descriptors are calculated for a series of related benzamides with known biological activities, a predictive model can be built.

Multiple Linear Regression (MLR): This is one of the simplest QSAR methods, creating a linear equation that relates a set of descriptors to the biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates a model based on the steric and electrostatic fields surrounding the molecules. nih.govresearchgate.net The compounds in the dataset are aligned, and the fields are calculated at various grid points. The resulting data is analyzed using Partial Least Squares (PLS) to find a correlation with activity. The output is often visualized as contour maps, showing regions where bulky groups (steric) or charged groups (electrostatic) would increase or decrease activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net It uses a Gaussian function, which avoids some of the singularities at atomic positions present in CoMFA, often leading to more robust models. rsc.org

For a series of benzamides including this compound, a CoMSIA model could reveal that the bulky tert-butyl group is favorable in a specific hydrophobic pocket of a receptor, while the methoxy group's hydrogen bond accepting capability is critical for binding.

Internal and External Validation of QSAR Models for Robustness and Predictive Ability

A QSAR model is only useful if it is robust and has strong predictive power. Validation is a critical step to ensure the model is not a result of chance correlation. nih.govbasicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using the training set data (the data used to build the model). taylorfrancis.com The most common method is Leave-One-Out (LOO) cross-validation, where one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. mdpi.com This is repeated for every compound. The key statistic is the cross-validated correlation coefficient, (or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.commdpi.com

External Validation: This is the truest test of a model's predictive power. basicmedicalkey.comresearchgate.net The initial dataset is split into a training set (typically ~80% of the compounds) to build the model and a test set (~20%) that is kept aside. The final model is used to predict the activity of the test set compounds, which it has never seen before. The predictive ability is measured by the predictive correlation coefficient, r²_pred (or R²_pred). An r²_pred value greater than 0.6 is desirable for a model with good external predictability. mdpi.com

Interactive Table: Representative Validation Statistics for a Hypothetical Benzamide QSAR Model

Statistical Parameter Value Description
(non-cross-validated) 0.88 Measures the goodness-of-fit for the training set. A high value is necessary but not sufficient.
(cross-validated) 0.65 Measures the internal predictive ability (robustness) of the model. mdpi.com
F-value 85.1 A high F-statistic indicates a statistically significant regression model.
Standard Error of Estimate (SEE) 0.25 Measures the deviation of the predicted values from the experimental values.

| r²_pred (external validation) | 0.72 | Measures the model's ability to predict the activity of an external test set. basicmedicalkey.commdpi.com |

In Silico ADMET Profiling and Theoretical Pharmacokinetic Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally, saving significant time and resources. jonuns.commdpi.com Numerous web servers and software packages are available for these predictions. mdpi.comnih.gov

For this compound, a full ADMET profile can be predicted to assess its drug-likeness.

Absorption: This includes predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Key parameters include plasma protein binding (PPB) and the ability to cross the Blood-Brain Barrier (BBB). researchgate.net

Metabolism: Predicts which Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. mdpi.com

Excretion: This can involve predicting the total clearance of the compound from the body.

Toxicity: Predictions include AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity (liver toxicity). jonuns.com

The following interactive table provides a representative in silico ADMET profile for this compound based on its structure.

Interactive Table: Predicted ADMET Profile for this compound

ADMET Property Parameter Predicted Result Implication
Absorption Human Intestinal Absorption (HIA) High Likely to be well-absorbed after oral administration. mdpi.com
Caco-2 Permeability Moderate to High Suggests good cell membrane permeability.
Distribution Blood-Brain Barrier (BBB) Penetration Yes The compound may be able to enter the central nervous system. mdpi.com
Plasma Protein Binding (PPB) High (>90%) May have a longer duration of action but lower free concentration. nih.gov
Metabolism CYP2D6 Inhibitor Yes Potential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibitor No Lower risk of interactions with drugs metabolized by CYP3A4.
CYP2D6 Substrate Yes Likely to be metabolized by the CYP2D6 enzyme.
Excretion Total Clearance (log(ml/min/kg)) Low Suggests a potentially longer half-life in the body.
Toxicity AMES Toxicity Non-toxic Unlikely to be mutagenic.
hERG I Inhibition Non-inhibitor Low risk of causing cardiotoxicity. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights in Non Clinical Contexts

Elucidation of Key Structural Features for Molecular Recognition and Biological Modulation

The biological profile of benzamide (B126) derivatives is intricately linked to the nature and positioning of substituents on their aromatic rings. For 4-tert-butyl-N-(2-methoxyphenyl)benzamide, the tert-butyl group, the methoxyphenyl unit, and the amide linker are all critical determinants of its interaction with biological targets.

Influence of the 4-tert-Butyl Substituent on Molecular Interactions

The 4-tert-butyl group is a bulky, lipophilic substituent that significantly influences the pharmacological profile of the parent molecule. Its primary role is often to provide steric hindrance and enhance binding to hydrophobic pockets within target proteins.

In studies of related benzamide structures, the tert-butyl group has been shown to be crucial for activity. For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides designed as TRPV1 antagonists, this group occupies a key position in the receptor's binding site. nih.gov The bulkiness of the tert-butyl group can serve as an anchor, positioning the rest of the molecule for optimal interaction with the target. nih.gov In peptide synthesis, the tertiary butyl group is also employed as a blocking agent for various functional groups, highlighting its steric influence. acs.org In other contexts, such as the development of antiplasmodial 2-phenoxybenzamides, N-pivaloyl (a related tert-butyl carbonyl) analogues demonstrated sub-micromolar activity, suggesting the bulky group was favorable for potent inhibition. mdpi.com The introduction of a tert-butyl nicotinate (B505614) directing group has been used to facilitate the catalytic cleavage of primary amides, a process that relies on the specific conformational and electronic effects of the substituent. researchgate.netacs.org

Role of the 2-Methoxyphenyl Moiety in Specificity and Binding Affinity

The 2-methoxyphenyl group, also known as the o-anisyl group, is a key feature that dictates binding specificity and affinity. The methoxy (B1213986) group is prevalent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

Impact of Substituent Position and Electronic Properties on Activity

The arrangement and electronic nature of substituents on the benzamide scaffold are fundamental to its biological activity. Shifting a substituent's position can dramatically alter a compound's efficacy and mechanism of action.

Studies on thiosemicarbazide (B42300) derivatives show that the position of a substituent can lead to significant differences in antibacterial activity. For example, a fluorine substituent at the ortho-position of a phenyl ring resulted in the highest activity against Staphylococcus strains, while the meta- and para-isomers were much less active. mdpi.com Similarly, for a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, a substituent in the 3-position of the aromatic ring lowered lipophilicity more than one in the 5-position due to a combination of steric and electronic effects on an adjacent 2-methoxy group. nih.gov

The electronic properties—whether a group is electron-donating or electron-withdrawing—also play a critical role. In thieno[2,3-b]pyridine (B153569) derivatives, the presence of electron-withdrawing groups like halogens and cyano (-CN) on the phenylacetamide moiety was found to be essential for inhibitory activity against the FOXM1 protein. mdpi.com Conversely, in other series, electron-withdrawing nitro groups have been shown to decrease anti-inflammatory activity compared to analogues with electron-donating or neutral groups. nih.gov The interplay between substituent position and electronic character allows for the fine-tuning of a molecule's interaction with its biological target. rsc.org

Mechanistic Investigations of Enzyme and Receptor Interactions (In Vitro)

In vitro assays are crucial for elucidating the mechanisms by which benzamide derivatives exert their effects. These studies have revealed that compounds structurally related to this compound can interact with a wide range of enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, BACE1, Carbonic Anhydrase, Cyclooxygenase, HIV-1 Vif)

Benzamide derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. mdpi.com

Acetylcholinesterase (AChE) and β-Secretase (BACE1): These enzymes are key targets in Alzheimer's disease research. A study of novel benzamide derivatives found that several compounds exhibited inhibitory effects on both AChE and BACE1. nih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was a potent AChE inhibitor with an IC₅₀ value of 0.056 µM and also inhibited BACE1 with an IC₅₀ of 9.01 µM. nih.gov Molecular docking studies suggested these inhibitors bind within the active sites of the enzymes. nih.gov

Cyclooxygenase (COX): The COX enzymes are primary targets for anti-inflammatory drugs. Research has shown that replacing the carboxylic acid group in some non-steroidal anti-inflammatory drugs (NSAIDs) with an amide group can confer greater selectivity for COX-2 over COX-1. nih.gov A series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues were synthesized and evaluated for anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin. nih.gov Docking studies confirmed their binding modes within the COX-2 enzyme active site. nih.gov

Other Enzymes: Benzamide derivatives have shown inhibitory potential against a variety of other enzymes. Certain N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide derivatives were found to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, with IC₅₀ values of 10.5 µM and 2.5 µM, respectively. researchgate.net Additionally, various sulfamoyl-benzamide derivatives have been developed as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis and cancer. nih.gov

Table 1: In Vitro Enzyme Inhibition by Various Benzamide Derivatives

Compound Class/Derivative Target Enzyme IC₅₀ Value (µM) Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) Acetylcholinesterase (AChE) 0.056 nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) β-Secretase (BACE1) 9.01 nih.gov
N′-phenylbenzohydrazide Tyrosinase 10.5 researchgate.net
N-(benzoyloxy)benzamide Tyrosinase 2.5 researchgate.net
tert-butyl 2-(4-fluorobenzamido)phenylcarbamate Cyclooxygenase-2 (COX-2) Inhibition of 54.13% (in vivo assay) nih.gov
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase1 2.88 nih.gov
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8 0.28 nih.gov

Receptor Agonism and Antagonism Principles (e.g., Serotonin (B10506) Receptors, Estrogen Receptors, GPR52)

The benzamide scaffold is also present in molecules that act as agonists or antagonists at various cell surface and nuclear receptors.

Dopamine (B1211576) D2 Receptors: Substituted benzamides are a well-known class of dopamine D2 receptor antagonists. SAR studies in this area have shown how modifications to the aromatic and amine portions of the molecule affect binding affinity and physicochemical properties like lipophilicity, which are crucial for receptor interaction. nih.gov

TRPV1 Receptors: The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. A series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides were developed as potent TRPV1 antagonists. nih.gov Docking studies with a homology model of the human TRPV1 receptor indicated that specific hydrogen bonds between the ligand and receptor are critical for its potent antagonistic activity. nih.gov

VEGFR2 and PPARγ Receptors: In the context of cancer research, compounds with structural similarities to parts of this compound have shown activity at multiple receptors. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation while simultaneously enhancing Peroxisome Proliferator-Activated Receptor gamma (PPARγ) transcriptional activity in breast cancer cells. nih.gov This dual regulation demonstrates a multi-targeted approach to receptor modulation. nih.gov

Modulation of Protein-Protein Interactions

The benzamide scaffold, a recurring motif in medicinal chemistry, has been explored for its potential to disrupt pathological protein-protein interactions (PPIs). The specific compound, this compound, can be analyzed in the context of its potential to modulate key PPIs, such as the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3) and the interaction between the HIV-1 viral infectivity factor (Vif) and the host antiviral protein APOBEC3G.

STAT3 Dimerization

The STAT3 protein is a transcription factor that plays a crucial role in various cellular processes, including cell growth and proliferation. Its activation involves the formation of a homodimer, which then translocates to the nucleus to regulate gene expression. The constitutive activation of STAT3 is linked to numerous cancers, making the inhibition of its dimerization a compelling therapeutic strategy.

While direct experimental data on the inhibitory activity of this compound against STAT3 dimerization is not currently available in the public domain, structure-activity relationship (SAR) studies on related N-arylbenzamide and salicylamide (B354443) derivatives offer valuable insights. For instance, studies on niclosamide (B1684120) derivatives, which contain a salicylamide core, have identified them as direct STAT3 inhibitors that target a novel allosteric site on the protein, distinct from the canonical SH2 domain involved in dimerization. chemrxiv.org This suggests that the benzamide scaffold can be accommodated within STAT3 binding pockets.

The structural features of this compound, specifically the N-(2-methoxyphenyl)benzamide core, are significant for potential STAT3 interaction. The methoxy group at the ortho position of the N-phenyl ring can influence the molecule's conformation and hydrogen bonding potential. The tert-butyl group on the benzoyl ring provides a bulky, lipophilic substituent that could occupy hydrophobic pockets within the STAT3 protein.

Compound ClassKey Structural FeaturesReported STAT3 Inhibition MechanismReference
Niclosamide DerivativesSalicylamide coreDirect binding to a novel allosteric site on the DNA-binding domain chemrxiv.org
N-ArylbenzamidesBenzamide linker with various aryl substituentsTargeting the STAT3 SH2 domain to inhibit dimerization nih.gov

HIV-1 Vif-APOBEC3G Axis

The human immunodeficiency virus type 1 (HIV-1) has evolved mechanisms to counteract the host's innate immune system. One such mechanism involves the viral protein Vif, which targets the cellular antiviral enzyme APOBEC3G (A3G) for proteasomal degradation. By neutralizing A3G, Vif allows the virus to replicate efficiently. Disrupting the Vif-A3G interaction is therefore a promising anti-HIV strategy.

Research into small molecule inhibitors of the Vif-A3G interaction has identified the potential of benzamide-containing structures. A notable study focused on the design and synthesis of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors. nih.gov This series of compounds shares the N-(2-methoxyphenyl)benzamide core with the subject molecule.

Compound SeriesCore ScaffoldKey Substituents for ActivityReported EC50 RangeReference
2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivativesN-(2-methoxyphenyl)benzamide2-amino group, 6-((4-nitrophenyl)sulfonyl) group4.62 - 9.81 µM nih.gov

Conformational Dynamics and Their Correlation with Biological Profile

The three-dimensional shape of a molecule is not static and its ability to adopt different conformations can significantly impact its biological activity. The conformational dynamics of this compound are influenced by the rotational freedom around several single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group.

A study on the crystal structure of N-(4-methoxyphenyl)benzamide revealed that the aryl rings are tilted with respect to each other, with the conformation being influenced by crystal packing forces such as hydrogen bonding and π-stacking. nih.gov For N-methyl-2-methoxy benzamide, computational and NMR studies have shown that it exists as an equilibrium of cis and trans conformers, with the trans conformer being more stable. nih.gov The presence of the ortho-methoxy group can lead to non-planar conformations of the N-phenyl ring relative to the amide plane. nih.gov

No Published Research Found for "this compound" in Specified Biological Applications

Following a comprehensive search of scientific literature and databases, no specific non-clinical research has been identified for the chemical compound This compound within the requested biological applications. While the broader family of benzamide derivatives is a subject of extensive research in various therapeutic areas, this particular compound does not appear to have published studies detailing its anti-infective, anti-inflammatory, anticancer, or neurological properties.

The investigation sought to uncover research pertaining to the following areas for this compound:

Anti-Infective Potentials: No in vitro studies were found that explored its efficacy as an antibacterial, antifungal, antiparasitic (such as against Trypanosoma brucei), or antiviral agent (including any activity against HIV-1 Vif).

Anti-Inflammatory Research: There is no available research on the use of this specific benzamide scaffold in anti-inflammatory studies.

Anticancer Research: Non-clinical studies on cancer cell lines investigating the effects of this compound have not been found in the public domain.

Research in Neurological and Psychiatric Disorders: No literature was identified that investigates this compound's potential as a Glycine Transporter Type 1 inhibitor or a modulator of serotonin receptors.

The absence of specific data for this compound makes it impossible to generate a scientifically accurate article with the detailed research findings and data tables as requested. Attributing findings from other related benzamide derivatives would be scientifically inaccurate, as small structural changes in a molecule can lead to vastly different biological activities.

Therefore, content for the outlined sections and subsections cannot be produced at this time due to the lack of available research focused solely on this compound.

Non Clinical Biological Applications and Research Avenues of Benzamide Derivatives

Other Biological Pathways and Modulatory Roles

While the primary focus of this article is on the specific compound 4-tert-butyl-N-(2-methoxyphenyl)benzamide, its broader chemical class, benzamide (B126) derivatives, has been the subject of extensive research for various biological activities. This section explores two such non-clinical applications: the inhibition of photosynthetic electron transport and the activation of glucokinase. The potential of this compound in these areas will be discussed based on structure-activity relationship (SAR) studies of analogous compounds.

Benzamide and its derivatives have been investigated for their herbicidal properties, which often stem from their ability to inhibit photosynthetic electron transport (PET). This process is fundamental to the survival of plants and some microorganisms. The primary target for many of these inhibitors is Photosystem II (PS II), a key protein complex in the thylakoid membranes of chloroplasts.

Mechanism of Action

Inhibitors of PS II typically function by interrupting the flow of electrons from the primary electron acceptor, a plastoquinone (B1678516) molecule known as QA, to the secondary plastoquinone acceptor, QB. This disruption blocks the entire electron transport chain, leading to a halt in ATP and NADPH production, which are essential for carbon dioxide fixation. The result is the cessation of photosynthesis and, ultimately, the death of the plant. Many PS II inhibitors, including certain anilides and benzamides, are thought to bind to the QB-binding niche on the D1 protein of the PS II complex.

Structure-Activity Relationship of Benzamide Derivatives

The inhibitory activity of benzamide derivatives on photosynthetic electron transport is highly dependent on the nature and position of substituents on both the benzoyl and the anilide (N-phenyl) rings.

Substituents on the Anilide Ring: The electronic properties and lipophilicity of substituents on the anilide ring play a crucial role. Studies on various N-phenylbenzamides have shown that the position of substitution is critical. For instance, in a series of ring-substituted 8-hydroxyquinoline-2-carboxanilides, the most effective PET inhibitors were those with substituents at the 3'-position of the anilide ring. nih.gov The inhibitory efficiency is influenced by the lipophilicity and the electronic properties of the substituent. nih.gov For 3'-substituted derivatives, a quasi-parabolic relationship between lipophilicity and activity has been observed, while for 4'-substituted derivatives, a sharp decrease in activity was seen with increasing lipophilicity. nih.gov

Substituents on the Acyl Ring: The substitution pattern on the benzoyl moiety also significantly modulates the inhibitory potency. In a study of substituted benzanilides, compounds with a 3-nitro group on the acyl part of the molecule exhibited high inhibitory activity. chemicalpapers.com

Below is a table summarizing the PET inhibitory activity of some N-aryl amide derivatives, illustrating the influence of different substitution patterns.

Compound/Derivative ClassSubstituentsIC50 (µM)Reference
8-hydroxyquinoline-2-carboxanilides3'-F2.3 nih.gov
8-hydroxyquinoline-2-carboxanilides3'-CH33.6 nih.gov
8-hydroxyquinoline-2-carboxanilides3'-Cl2.5 nih.gov
8-hydroxyquinoline-2-carboxanilides3'-Br2.4 nih.gov
Substituted BenzanilidesR1=3-NO2, R2=4-CH(CH3)241 chemicalpapers.com
Substituted BenzanilidesR1=4-F, R2=H497 chemicalpapers.com
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides3,5-Difluoro~10 nih.gov
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides3,5-Dimethyl~10 nih.gov

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of glucokinase can enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase glucose uptake and glycogen (B147801) synthesis in the liver. Consequently, small molecule glucokinase activators (GKAs) are being explored as potential therapeutic agents for type 2 diabetes.

Mechanism of Action

Glucokinase activators are typically allosteric modulators. They bind to a site on the glucokinase enzyme that is distinct from the glucose-binding site. This binding induces a conformational change in the enzyme that increases its affinity for glucose and/or its maximal velocity (Vmax), thereby enhancing its catalytic efficiency at physiological glucose concentrations.

Structure-Activity Relationship of Benzamide Derivatives

A number of benzamide derivatives have been identified as potent glucokinase activators. The structure-activity relationship studies in this area are extensive and have highlighted key structural features for optimal activity.

General Scaffold: The benzamide core serves as a versatile scaffold. The amide linkage is often crucial for interaction with the allosteric binding site of the glucokinase enzyme.

Substitutions: The nature and positioning of substituents on the benzoyl and N-aryl (or other heterocyclic) rings are critical for potency and selectivity. For example, in one series of benzamide derivatives, compounds with specific substitutions showed EC50 values in the nanomolar range. nih.gov Another study on 3,5-disubstituted benzamide analogues also reported derivatives with significant GK activation profiles.

For the compound This compound , the 4-tert-butyl group on the benzoyl ring and the 2-methoxyphenyl group on the nitrogen atom are the key features. The bulky, lipophilic tert-butyl group could potentially fit into a hydrophobic pocket within the allosteric site. The 2-methoxy group on the phenyl ring could influence the conformation of the molecule and its electronic properties, which could affect its binding affinity to the enzyme. Computational docking studies on other benzamide derivatives have shown the importance of hydrogen bonding and π-π stacking interactions with amino acid residues in the allosteric site, such as ARG63 and TYR214. nih.gov The potential for such interactions would need to be evaluated for this compound.

The following table presents data on the glucokinase activation of various benzamide derivatives, showcasing the impact of different structural modifications on their activity.

Compound/Derivative SeriesKey Structural FeaturesEC50 (nM)Reference
Benzamide Derivative 5Thiazole and substituted phenoxy groups28.3 nih.gov
Benzamide Derivative 16bThiazole and substituted phenoxy groups44.8 nih.gov
Sulfonamide Chemotype 17cCyclopentyl and thiazolo[5,4-b]pyridin-2-yl groups39 (αKa) nih.gov
2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamideThiazole and sulfonylphenyl groups584 researchgate.net

Rational Design and Synthesis of Advanced Benzamide Derivatives

Scaffold Modification and Optimization Strategies for Improved Performance

The benzamide (B126) scaffold is a versatile starting point in medicinal chemistry. Modifications to the core structure of 4-tert-butyl-N-(2-methoxyphenyl)benzamide can be systematically undertaken to improve its biological performance. Optimization strategies often involve altering substituents on both the benzoyl and aniline (B41778) rings to explore structure-activity relationships (SAR).

Key areas for modification on the this compound scaffold include:

The tert-butyl group: This bulky, lipophilic group significantly influences the compound's pharmacokinetic profile. Replacing it with other alkyl groups (e.g., isopropyl, cyclohexyl) or polar moieties can modulate properties like solubility and membrane permeability. For instance, in other benzamide series, altering the size and nature of such substituents has been shown to impact target binding and metabolic stability.

The benzoyl ring: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) at different positions can alter the electronic properties and binding interactions of the molecule.

The amide linker: While generally conserved, modifications to the amide bond itself, such as N-methylation, can impact conformational rigidity and susceptibility to hydrolysis.

The 2-methoxyphenyl ring: The position and nature of the substituent on this ring are critical for defining the spatial arrangement of the molecule and its interactions with biological targets. Shifting the methoxy (B1213986) group to the 3- or 4-position, or replacing it with other groups like hydroxyl, halogen, or small alkyl chains, can lead to significant changes in activity and selectivity.

Systematic exploration of these modifications allows for the development of a comprehensive SAR profile, guiding the design of derivatives with improved potency and efficacy. For example, studies on other N-arylbenzamides have demonstrated that the introduction of specific substituents can lead to enhanced inhibitory activity against certain enzymes. rsc.org

Table 1: Hypothetical Scaffold Modifications of this compound and Their Rationale

Modification SiteOriginal GroupProposed ModificationRationale for Improved Performance
Benzoyl Ring (Position 4)tert-butylCyclohexylExplore impact of lipophilicity and steric bulk on target engagement.
Benzoyl Ring (Position 2/3)HydrogenFluoro, ChloroModulate electronic properties and potentially introduce new binding interactions.
Aniline Ring (Position 2)MethoxyHydroxyIntroduce hydrogen bonding capability, potentially increasing target affinity.
Aniline Ring (Position 5)HydrogenChloro, MethylInvestigate the effect of substitution on the aniline ring's electronic nature and steric profile.

Lead Compound Derivatization for Enhanced Specificity and Mechanistic Insights

Once a lead compound such as this compound is identified, derivatization is a key strategy to enhance its specificity for a particular biological target and to gain deeper mechanistic insights. This process involves making subtle and targeted chemical changes to the lead structure.

For instance, if the lead compound shows activity against a particular kinase, derivatives can be synthesized to probe the binding pocket. Introducing groups that can form specific hydrogen bonds or hydrophobic interactions can significantly improve selectivity for the target kinase over closely related ones. In a study on LRRK2 inhibitors, extensive SAR studies on 5-substituent-N-arylbenzamide derivatives led to compounds with high selectivity and good oral bioavailability. nih.gov

The synthesis of a focused library of analogs around the this compound core can help elucidate the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. By systematically altering each part of the molecule and observing the effect on activity, researchers can build a model of how the compound interacts with its target at a molecular level.

Table 2: Exemplary Derivatization of a Benzamide Lead Compound for Enhanced Specificity

Lead CompoundDerivativeModificationIntended Outcome
This compound4-tert-butyl-N-(2-hydroxy-5-chlorophenyl)benzamideReplacement of methoxy with hydroxyl; addition of chloro groupIncreased binding affinity through new hydrogen bond and halogen interactions, potentially improving specificity.
This compound2-(4-(tert-Butyl)benzamido)-N-(4-methoxyphenyl)benzamideAddition of a second benzamido groupExploration of larger binding pockets and potential for bivalent interactions.

Combinatorial Chemistry Approaches in the Generation of Benzamide Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large and diverse libraries of compounds, which can be invaluable in the discovery of new drug candidates. imperial.ac.uk This approach can be applied to the synthesis of benzamide libraries by systematically combining a variety of carboxylic acids and anilines.

For a library based on the this compound scaffold, one could utilize a set of substituted benzoic acids and a set of substituted anilines. For example, a library could be constructed using:

A pool of benzoic acids: This could include 4-tert-butylbenzoic acid, 4-isopropylbenzoic acid, 4-chlorobenzoic acid, and others.

A pool of anilines: This might contain 2-methoxyaniline, 2-ethoxyaniline, 2-chloroaniline, and 3-methoxyaniline.

By reacting each of the benzoic acids with each of the anilines in a parallel or mix-and-split synthesis fashion, a library of benzamide derivatives can be quickly assembled. vinatiorganics.com High-throughput screening of these libraries can then identify initial "hits" with desired biological activity, which can be further optimized. The use of solid-phase synthesis can streamline this process by simplifying purification and handling. nih.gov

Table 3: Example of a Small Combinatorial Benzamide Library Design

Building Block 1 (Benzoic Acids)Building Block 2 (Anilines)Resulting Products
4-tert-butylbenzoic acid2-methoxyanilineThis compound
4-chlorobenzoic acid2-methoxyaniline4-chloro-N-(2-methoxyphenyl)benzamide
4-tert-butylbenzoic acid2-ethoxyaniline4-tert-butyl-N-(2-ethoxyphenyl)benzamide
4-chlorobenzoic acid2-ethoxyaniline4-chloro-N-(2-ethoxyphenyl)benzamide

Prodrug Design Principles for Modulating Pharmacokinetic Properties in Non-Clinical Models

Prodrug design is a strategy used to overcome undesirable pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. acs.org

For a compound like this compound, several prodrug strategies could be envisioned to modulate its properties in non-clinical models:

Improving Aqueous Solubility: If the compound suffers from low water solubility, a hydrophilic moiety such as a phosphate (B84403) or an amino acid could be temporarily attached, for example, to a hydroxyl group if one were introduced onto the phenyl rings. This can enhance dissolution and absorption.

Enhancing Permeability: To improve passage across biological membranes, a lipophilic group could be added. For instance, if a carboxylic acid group were present on the scaffold, it could be esterified to increase lipophilicity.

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are prevalent in a specific target tissue, thereby concentrating the active drug where it is needed and reducing systemic exposure.

Sustained Release: By designing a prodrug that is slowly converted to the active compound, a longer duration of action can be achieved.

The design of a successful prodrug requires careful consideration of the chemical linkage used to attach the promoiety, ensuring that it is stable until it reaches the desired site of activation and is then efficiently cleaved to release the parent drug. nih.gov

Table 4: Potential Prodrug Strategies for a Benzamide Scaffold

Parent Drug MoietyPromoietiesLinkageIntended Improvement in Non-Clinical Models
Benzamide with a hydroxyl groupPhosphate, Amino AcidEsterIncreased aqueous solubility
Benzamide with a carboxylic acidAlkyl groupEsterEnhanced lipophilicity and membrane permeability
Benzamide with an amine groupAcyloxymethyl groupCarbamateControlled release and improved oral absorption

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via palladium-catalyzed C–H arylation, leveraging tert-butyl and methoxyphenyl substituents for regioselective coupling. Optimization involves screening ligands (e.g., pivalic acid), bases (K₂CO₃), and solvents (t-amyl alcohol) to enhance efficiency. Temperature control (80–120°C) and catalyst loadings (e.g., Pd(OAc)₂ at 5 mol%) are critical for minimizing side reactions . For scale-up, continuous flow reactors improve reproducibility . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O at 1.22 Å, tert-butyl geometry) .
  • NMR : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and tert-butyl protons (δ 1.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (445.9 g/mol) .
  • FT-IR : Detects amide C=O stretch (~1680 cm⁻¹) and aryl C–O vibrations (~1250 cm⁻¹) .

Q. What are the dominant chemical reactions observed for this benzamide derivative?

The compound undergoes:

  • Nucleophilic substitution : At the chlorobenzoyl group with amines or thiols in DMF .
  • Oxidation : Using KMnO₄ in acidic conditions to yield carboxylic acid derivatives.
  • Reduction : LiAlH₄ reduces amide to amine intermediates . Reaction pathways are monitored via TLC and GC-MS.

Q. How is purity assessed, and what are common contaminants in synthesis?

Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Common impurities include unreacted 2-methoxyaniline (retention time ~3.2 min) and tert-butylbenzoyl chloride adducts. Recrystallization from ethanol/water (7:3 v/v) removes polar byproducts .

Q. What preliminary assays are used to screen biological activity?

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
  • Enzyme inhibition : Fluorescence-based MMP-9/MMP-13 inhibition assays (IC₅₀ values compared to reference inhibitors) .
  • Neuroprotection : Aβ42 aggregation inhibition monitored via Thioflavin T fluorescence .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

Comparative analysis of ortho, meta, and para isomers reveals that the 2-methoxyphenyl group enhances dopamine D3 receptor binding affinity (Kd = 0.8 nM) due to optimal steric complementarity. Substitution at the benzofuran ring (e.g., 3-methyl) improves metabolic stability in hepatic microsomes . A table summarizing key analogs:

SubstituentTarget Affinity (Kd)Metabolic Stability (t½)
2-Methoxyphenyl0.8 nM45 min
4-Chlorophenyl2.1 nM22 min
3,5-Dimethylphenyl5.3 nM68 min

Data derived from radioligand displacement and microsomal assays .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystal twinning and weak diffraction (d-spacing <1.0 Å) are common due to flexible tert-butyl groups. Strategies include:

  • Cryocooling : Data collection at 89 K reduces thermal motion .
  • SHELX refinement : SHELXL-2018 improves R-factor convergence (R1 <0.05) via iterative weighting of Fo² – Fc² .
  • Hydrogen bonding analysis : Methoxy O–H···N interactions stabilize the lattice .

Q. How should conflicting bioactivity data (e.g., neuroprotection vs. cytotoxicity) be interpreted?

Discrepancies arise from assay conditions (e.g., Aβ42 concentration, incubation time). Cross-validation using orthogonal methods is critical:

  • Cytotoxicity : Confirm via LDH release assays alongside MTT .
  • Aggregation kinetics : Use TEM to correlate ThT fluorescence with fibril morphology .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ ratios >10 to exclude off-target effects .

Q. What mechanistic insights exist for its interaction with enzymes like MMP-13?

Molecular docking (AutoDock Vina) predicts H-bonding between the methoxy group and MMP-13’s Glu223 (ΔG = -9.2 kcal/mol). Kinetic assays show non-competitive inhibition (Ki = 85 nM), suggesting allosteric modulation . Mutagenesis studies (E223A) validate this interaction .

Q. How is this compound utilized in radioligand development for receptor studies?

Tritiation ([³H]-labeling) at the benzamide carbonyl enables dopamine D3 receptor autoradiography in caudate-putamen sections. Specific binding is confirmed via displacement with cold ligand (≥95% at 1 µM) . PET tracer analogs (¹⁸F-labeled) are under investigation for in vivo neuroimaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.